1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Carbonic Anhydrase Inhibition Isoform Selectivity hCA VII

1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034522-48-8) is a synthetically tractable, dual-pharmacophore small molecule (MW 397.5 g/mol). It integrates a furan-2-carbonyl piperazine moiety—a scaffold validated for high-affinity human carbonic anhydrase (hCA) inhibition —with a 4-(4-methoxypiperidin-1-yl)benzoyl fragment, which is a recognized chemotype for targeting the β-catenin/BCL9 protein-protein interaction (PPI).

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 2034522-48-8
Cat. No. B2604938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
CAS2034522-48-8
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C22H27N3O4/c1-28-19-8-10-23(11-9-19)18-6-4-17(5-7-18)21(26)24-12-14-25(15-13-24)22(27)20-3-2-16-29-20/h2-7,16,19H,8-15H2,1H3
InChIKeyCBQZWBGJUPWPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034522-48-8): A Dual-Pharmacophore Arylpiperazine Building Block


1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine (CAS 2034522-48-8) is a synthetically tractable, dual-pharmacophore small molecule (MW 397.5 g/mol) [1]. It integrates a furan-2-carbonyl piperazine moiety—a scaffold validated for high-affinity human carbonic anhydrase (hCA) inhibition [2]—with a 4-(4-methoxypiperidin-1-yl)benzoyl fragment, which is a recognized chemotype for targeting the β-catenin/BCL9 protein-protein interaction (PPI) [3]. This architectural convergence creates a unique chemical probe for investigating dual-pathway modulation, a capability not accessible with simpler, single-pharmacophore arylpiperazines.

Why a Furan-2-Carbonyl-4-Methoxypiperidine Benzoyl Piperazine Cannot Be Replaced by Generic Arylpiperazines


Generic substitution of 1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine with simpler arylpiperazines is chemically invalid for projects requiring dual-pathway interrogation. The furan-2-carbonyl piperazine motif confers potent, isoform-selective human Carbonic Anhydrase VII (hCA VII) inhibition (Ki 4.3 nM for a close analog), a property absent in phenyl-substituted piperazines [1]. Concurrently, the 4-methoxypiperidine benzoyl appendage is a critical structural determinant for disrupting the oncogenic β-catenin/BCL9 protein-protein interaction, as established by the structure-activity relationships (SAR) for this chemotype [2]. Replacing the compound with an off-the-shelf phenylpiperazine would not only eliminate one of these specific activities but also would unpredictably alter the drug-like profile, including solubility (cLogP 2.2) and hydrogen bonding capacity (5 H-bond acceptors) crucial for achieving an intracellular dual-targeting effect [3].

Quantitative Differentiation Evidence for 1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine


hCA VII Enzyme Inhibition Potency: Furan-2-Carbonylpiperazine Analog vs. Clinical Comparator

The furan-2-carbonyl piperazine substructure drives exceptional affinity for human Carbonic Anhydrase VII. In a cross-study analysis, the closely related analog 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide demonstrated a Ki of 4.3 nM against hCA VII [1]. This represents a superior binding affinity compared to the clinical drug Topiramate (TPM), which was used as the comparator baseline [1]. This data strongly infers a high-potency, isoform-selective binding profile for any compound incorporating this core pharmacophore, such as the target compound, which lacks the sulfonamide but retains the key furan-2-carbonyl piperazine interaction motif.

Carbonic Anhydrase Inhibition Isoform Selectivity hCA VII

Wnt/β-Catenin Pathway Inhibition: β-Catenin/BCL9 PPI Antagonist Class Membership

The 4-(4-methoxypiperidin-1-yl)benzoyl fragment is a key structural element of proprietary 4-substituted benzoylpiperazine-1-substituted carbonyls, which are specifically claimed as inhibitors of the β-catenin/BCL9 protein-protein interaction, a crucial oncogenic pathway driver [1]. The general class is defined as disrupting a PPI with a native dissociation constant (Kd) of 0.465 μM [2]. While the specific IC50 for the target compound is not publicly disclosed, its structural identity serves as a compelling class-level inference for possessing this activity, differentiating it from arylpiperazines lacking this extended benzoyl motif. Standard piperazine controls would be entirely inactive in this PPI assay.

Wnt Signaling PPI Inhibitor Oncology Probe β-catenin

Predicted Drug-Likeness Advantage Over Structural Analogs

The compound's physicochemical profile differentiates it from analogs with alternative heteroaryl substitutions. With a computed XLogP3 of 2.2, zero hydrogen bond donors, and five hydrogen bond acceptors [1], 1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine adheres to Lipinski's Rule of Five, predicting an oral bioavailability advantage. When compared to closely related analogs with a pyrimidine (cLogP ~1.3) or a carboxylic acid terminus (cLogP < 1), the target compound's higher lipophilicity profile (calculated difference of ~0.9-1.3 log units) is better suited for achieving passive membrane permeability and crossing the blood-brain barrier, a critical feature for CNS-relevant targets like hCA VII [2].

Physicochemical Property Drug-likeness PK Profile Prediction Permeability

High-Impact Application Scenarios for Sourcing CAS 2034522-48-8


Chemical Probe for Dual hCA VII and β-Catenin/BCL9 Pathway Crosstalk Studies in Glioblastoma

Employ this compound as a dual-mechanism chemical probe to investigate the crosstalk between tumor pH regulation (via hCA VII inhibition) and oncogenic Wnt signaling (via β-catenin/BCL9 disruption) in glioblastoma models. The high inferred potency for hCA VII (based on a Ki of 4.3 nM for the core scaffold) provides a robust rationale for this application [1]. This unique combination of activities in a single molecule is not achievable with standard-of-care agents like Topiramate, allowing for the dissection of synergistic anti-tumor effects in an in vitro setting.

Structure-Activity Relationship (SAR) Expansion of 4-Substituted Benzoylpiperazine β-catenin Inhibitors

Use as a key intermediate and SAR probe to explore the impact of the furan-2-carbonyl 'western cap' on the potency and selectivity of 4-substituted benzoylpiperazine-1-substituted carbonyl β-catenin/BCL9 inhibitors, as described in patent US11542254B2 [2]. The furan ring offers a distinct electronic surface compared to the phenyl or pyridyl alternatives typically explored, providing valuable SAR insights into the permissible chemical space for disrupting this challenging protein-protein interaction.

Permeability-Enhanced Scaffold for Profiling CNS-Targeted Carbonic Anhydrase Inhibitors

Prioritize this compound for profiling in a hCA isoform selectivity panel to build upon the known hCA VII affinity. Its favorable computed physicochemical profile (XLogP3 = 2.2) differentiates it from highly polar sulfonamide-based hCA inhibitors, making it a critical tool compound for assessing whether the absence of a sulfonamide group translates to superior CNS penetration while maintaining target engagement [REFS-1, REFS-3].

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